1-Chloro-2,3-dimethoxybenzene

Descripción general

Descripción

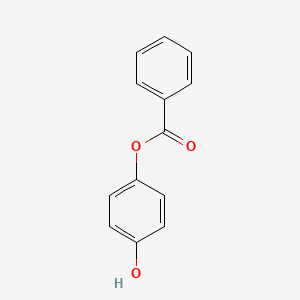

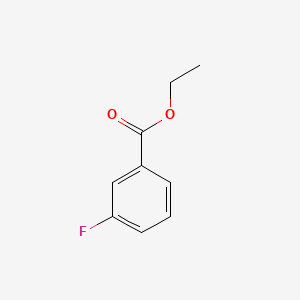

1-Chloro-2,3-dimethoxybenzene (1-Cl-2,3-DMB) is an organic compound that belongs to the family of aromatic compounds called phenylenes. It is a colorless, crystalline solid with a melting point of 117-118°C and a boiling point of 260-262°C. It is soluble in most organic solvents, such as benzene, toluene, and xylene, and is insoluble in water. 1-Cl-2,3-DMB has a wide range of applications in organic synthesis and is used in the production of various pharmaceuticals, dyes, and fragrances. It is also used as a reagent in the synthesis of other organic compounds.

Aplicaciones Científicas De Investigación

Molecular Structure and Conformational Analysis

- Gas-Phase Electron Diffraction and Quantum Chemical Calculations : The molecular structure and conformational properties of dimethoxybenzene derivatives, such as 1,3-dimethoxybenzene, have been explored using gas-phase electron diffraction and quantum chemical calculations. These studies help understand the geometrical parameters and stable conformers of such compounds, which are crucial in various chemical and pharmaceutical applications (Dorofeeva et al., 2010).

Synthesis Improvement

- Enhancing Synthesis Techniques : Research has been conducted on improving the synthesis of dimethoxybenzene variants. For example, the synthesis of 1,2-dimethoxybenzene from chloromethane combined with pyrocatechol has been optimized in terms of factors like ratio, pressure, and catalyst use. Such research is pivotal for efficient and cost-effective production in industrial chemistry (Guo Jian-ping, 2005).

Bromination and Conversion

- Regioselective Bromination : Studies on the regioselective bromination of dimethoxybenzene derivatives have been conducted, leading to the synthesis of novel bromination products and sulfur-functionalized quinones. This research is significant in the field of organic synthesis and the development of new chemical entities (Aitken et al., 2016).

Acetylation Processes

- Acetylation with Acidic Zeolites : The acetylation of dimethoxybenzenes with acetic anhydride in the presence of acidic zeolites has been studied. This research offers insights into selective formation of dimethoxyacetophenones and contributes to the field of catalysis and material science (Moreau et al., 2000).

Energy Storage Applications

- Use in Non-aqueous Redox Flow Batteries : Research into 1,4-dimethoxybenzene derivatives for use as catholytes in non-aqueous redox flow batteries has been conducted. These studies aim to improve the chemical stability of these materials, thereby enhancing the efficiency and durability of energy storage systems (Jingjing Zhang et al., 2017).

Complexation and Polymerization Studies

- Synthesis and Complexation of Polymers : Research includes the synthesis of polymers and their complexation, as seen in the study of pillar[5]arene dimers and their interaction with n-octyltrimethyl ammonium hexafluorophosphate. Such studies are significant in polymer chemistry and material science (Binyuan Xia et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of 1-Chloro-2,3-dimethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The mode of action of 1-Chloro-2,3-dimethoxybenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 1-Chloro-2,3-dimethoxybenzene is the electrophilic aromatic substitution pathway . This pathway involves the formation of a sigma-bond to the benzene ring by the electrophile, followed by the removal of a proton to yield a substituted benzene ring .

Result of Action

The result of the action of 1-Chloro-2,3-dimethoxybenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding the substituted benzene ring .

Action Environment

The action of 1-Chloro-2,3-dimethoxybenzene can be influenced by various environmental factors. For instance, dust formation should be avoided, and exposure to mist, gas, or vapors of the compound should be minimized . Personal protective equipment should be used, and adequate ventilation should be ensured . All sources of ignition should be removed to prevent any potential reactions .

Propiedades

IUPAC Name |

1-chloro-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCXXMPHTZGGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238079 | |

| Record name | 1-Chloro-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2,3-dimethoxybenzene | |

CAS RN |

90282-99-8 | |

| Record name | 1-Chloro-2,3-dimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090282998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-](/img/structure/B1581903.png)